Methyl 5-(tert-butoxycarbonylamino)-1-methylcyclohexanecarboxylate
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Overview
Description
Methyl 3-[(tert-butoxycarbonyl)amino]-1-methylcyclohexane-1-carboxylate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(tert-butoxycarbonyl)amino]-1-methylcyclohexane-1-carboxylate typically involves the protection of an amine group with a Boc group. One common method involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(tert-butoxycarbonyl)amino]-1-methylcyclohexane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbamate group to an amine.
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used for the reduction of carbamates to amines.
Substitution: The Boc group can be removed using strong acids like TFA or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction typically yields the corresponding amine.
Substitution: Removal of the Boc group results in the formation of the free amine.
Scientific Research Applications
Methyl 3-[(tert-butoxycarbonyl)amino]-1-methylcyclohexane-1-carboxylate has several applications in scientific research:
Biology: The compound can be used in the synthesis of peptides and other biologically active molecules.
Mechanism of Action
The mechanism of action of methyl 3-[(tert-butoxycarbonyl)amino]-1-methylcyclohexane-1-carboxylate primarily involves the protection of amine groups. The Boc group is introduced to prevent unwanted reactions at the amine site during synthetic processes. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(tert-butoxycarbonyl)amino]propanoate: Similar in structure but with a propanoate backbone instead of a cyclohexane ring.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Contains a phenyl group and a hydroxyl group, offering different reactivity and applications.
Uniqueness
Methyl 3-[(tert-butoxycarbonyl)amino]-1-methylcyclohexane-1-carboxylate is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to linear or aromatic analogs. This uniqueness makes it valuable in specific synthetic applications where ring strain and conformational stability are important factors.
Properties
Molecular Formula |
C14H25NO4 |
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Molecular Weight |
271.35 g/mol |
IUPAC Name |
methyl 1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-10-7-6-8-14(4,9-10)11(16)18-5/h10H,6-9H2,1-5H3,(H,15,17) |
InChI Key |
JLPJPNOGCYKKSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)NC(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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